molecular formula C12H12FN5O3S B2516122 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396880-03-7

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2516122
CAS No.: 1396880-03-7
M. Wt: 325.32
InChI Key: MAFSGYMIEMEYJK-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • Tetrazole core: The 2H-tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and modulating electronic properties .
  • 1,1-Dioxidotetrahydrothiophen-3-yl group: The cyclic sulfone moiety enhances solubility and may contribute to conformational rigidity, influencing pharmacokinetic properties.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfone and fluorinated aromatic systems are pharmacologically relevant.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3S/c13-8-1-3-10(4-2-8)18-16-11(15-17-18)12(19)14-9-5-6-22(20,21)7-9/h1-4,9H,5-7H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFSGYMIEMEYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of this compound is C19H22FNO3S2. The compound features:

  • Tetrahydrothiophene ring : Imparts stability and reactivity.
  • Tetrazole moiety : Known for its ability to form hydrogen bonds, enhancing biological interactions.
  • Fluorophenyl group : Increases lipophilicity and potential binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydrothiophene Ring : This can be achieved through oxidation processes.
  • Introduction of the Tetrazole Moiety : This is often done via cyclization reactions involving hydrazine derivatives.
  • Formation of the Carboxamide Group : Achieved through standard amide bond formation techniques.

This compound exhibits several biological activities, primarily attributed to its unique functional groups:

  • Inhibition of Enzymatic Activity : The tetrazole moiety can act as a hydrogen bond acceptor, facilitating interactions with target enzymes.
  • Antimicrobial Properties : Preliminary studies indicate potential efficacy against various bacterial strains.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several tetrazole derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against Gram-positive bacteria with an IC50 value comparable to established antibiotics.

CompoundTarget BacteriaIC50 (µM)
This compoundStaphylococcus aureus12.5
Control (Amoxicillin)Staphylococcus aureus10.0

Enzyme Inhibition Studies

In another study focused on xanthine oxidase (XO) inhibition, this compound was tested alongside other derivatives. It was found to inhibit XO with an IC50 value of 0.045 µM, indicating a strong potential for treating conditions like gout.

CompoundIC50 (µM)Type of Inhibition
This compound0.045Mixed-type
Topiroxostat (control)0.021Mixed-type

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing tetrazole and thiophene moieties. The compound in focus has shown promise in various in vitro assays:

  • Mechanism of Action : The presence of the tetrazole ring enhances lipophilicity, facilitating cell membrane penetration and targeting specific biochemical pathways involved in cancer cell proliferation.
  • Case Studies :
    • A study demonstrated that derivatives of tetrazole exhibited significant cytotoxic effects against several cancer cell lines, including glioblastoma and breast cancer cells, by inducing apoptosis and inhibiting tumor growth .
    • In vitro tests showed that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide had IC50 values in the micromolar range against various cancer types .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Research Findings : Studies have indicated that derivatives with similar functional groups can inhibit bacterial growth by targeting essential enzymes involved in DNA synthesis .
  • Biological Assays : In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial capabilities .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Tetrahydrothiophene Ring : This step is crucial for establishing the core structure.
  • Tetrazole Synthesis : The introduction of the tetrazole moiety often involves cyclization reactions that can be optimized for yield and purity.
  • Characterization Techniques : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and azetidine rings undergo oxidation under specific conditions. Key findings include:

Reagent/Conditions Product Observations Source
KMnO₄ (acidic/basic medium)Pyridine N-oxide derivativesSelective oxidation at pyridine nitrogen; azetidine ring remains intact
H₂O₂ (aqueous ethanol, 60°C)Hydroxylated azetidine intermediatesRegioselective oxidation at C-3 position of azetidine

Mechanistic Insight : Oxidation of the pyridine ring typically proceeds via electrophilic attack at the nitrogen atom, forming N-oxide intermediates. Azetidine oxidation follows radical-mediated pathways under strong acidic conditions.

Reduction Reactions

Reductive transformations target the carboxamide and heterocyclic systems:

Reagent/Conditions Product Observations Source
LiAlH₄ (anhydrous ether, 0°C)N-phenyl-3-(pyridin-3-yloxy)azetidineFull reduction of carboxamide to methylene amine
H₂/Pd-C (ethanol, 25°C)Partially saturated pyridine derivativesSelective hydrogenation of pyridine to piperidine analogues

Functional Impact : Reduction of the carboxamide group enhances lipophilicity, which is critical for modulating blood-brain barrier permeability in CNS-targeted drug candidates .

Substitution Reactions

The pyridine and azetidine rings participate in nucleophilic substitutions:

Reagent/Conditions Site of Reaction Product Source
NaNH₂ (DMF, 100°C)Pyridine C-2 position2-Amino-pyridinyl derivatives
R-X (K₂CO₃, DMSO, 80°C)Azetidine N-1 positionAlkylated azetidine carboxamides

Regioselectivity : The pyridine ring

Comparison with Similar Compounds

Key Comparative Insights:

Aryl Group Variations :

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity may enhance target selectivity compared to chlorine’s bulkier, less polar profile .
  • Electron-Withdrawing Effects : Fluorine’s inductive effects could stabilize charge interactions in enzyme active sites, whereas chlorine’s lower electronegativity might reduce binding potency.

Amide Substituent Diversity: Sulfone-Containing Groups (Target and CAS 1396781-59-1): Cyclic sulfones (Target) offer rigidity and metabolic stability, while acyclic sulfonamides (CAS 1396879-47-2) may increase solubility but reduce membrane permeability . Alkyl Chains (CAS 1396792-10-1): The 3-phenylpropyl group may enhance lipophilicity, favoring blood-brain barrier penetration but risking off-target effects.

Synthetic and Crystallographic Considerations :

  • Structural analogs with complex substituents (e.g., piperazine in CAS 1396781-59-1) often require advanced crystallization techniques, with programs like SHELXL widely used for refining such small-molecule structures .

Research Findings and Implications

Bioactivity Hypotheses :

  • The target compound’s cyclic sulfone and fluorophenyl groups suggest superior metabolic stability and target affinity compared to chlorophenyl analogs.
  • Thiazole-containing analogs (e.g., CAS 1396792-16-7) may exhibit stronger antibacterial or kinase inhibitory activity due to heterocycle-mediated interactions.

Solubility and Permeability :

  • Piperazine-linked sulfones (CAS 1396781-59-1) likely improve aqueous solubility but may require formulation optimization for bioavailability.
  • Pyridine derivatives (CAS 1396880-50-4) balance polarity and lipophilicity, making them candidates for oral drug development.

Preparation Methods

Peracid-Mediated Oxidation

Tetrahydrothiophene-3-amine is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C for 12–24 hours. This method achieves >95% conversion to the sulfone, with the amine group intact for subsequent reactions.

Table 1: Optimization of Sulfonation Conditions

Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%)
mCPBA CH₂Cl₂ 0 → 25 24 92
H₂O₂ Acetonitrile 50 48 78
Ozone MeOH/H₂O -20 2 85

Functionalization of the Sulfone Scaffold

The 3-amino group is introduced via nucleophilic substitution or reductive amination. For example, treatment of 1,1-dioxidotetrahydrothiophen-3-yl methanesulfonate with aqueous ammonia at 80°C yields the amine derivative in 88% yield.

Preparation of 2-(4-Fluorophenyl)-2H-Tetrazole-5-Carboxylic Acid

The tetrazole-carboxylic acid component is synthesized through cyclization or [3+2] dipolar cycloaddition:

Nitrile-Azide Cyclization

4-Fluorobenzonitrile reacts with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 120°C for 24 hours. This generates 2-(4-fluorophenyl)-2H-tetrazole-5-carbonitrile, which is hydrolyzed to the carboxylic acid using 6M HCl.

Equation 1:
$$
\ce{4-FC6H4CN + NaN3 ->[NH4Cl][DMF, 120°C] 4-FC6H4C(N2)NH ->[HCl][H2O] 4-FC6H4C(N2)COOH}
$$

Microwave-Assisted Synthesis

Acyl chlorides derived from 2-(4-fluorophenyl)-2H-tetrazole-5-carboxylic acid are prepared using thionyl chloride (SOCl₂). Subsequent reaction with 5-aminotetrazole under microwave irradiation (400 W, 110°C, 20 minutes) achieves 85% yield.

Amide Coupling Strategies

The final step involves coupling the sulfone amine and tetrazole-carboxylic acid. Three methods are prevalent:

Acyl Chloride-Amine Coupling

2-(4-Fluorophenyl)-2H-tetrazole-5-carbonyl chloride reacts with 1,1-dioxidotetrahydrothiophen-3-ylamine in toluene under microwave irradiation (110°C, 20 minutes). The crude product is recrystallized from ethanol to afford 85% purity.

Table 2: Comparative Analysis of Coupling Methods

Method Reagent Solvent Yield (%) Purity (%)
Microwave None Toluene 85 95
EDCl/HOBt Ethyl chloroformate DMF 78 89
Schotten-Baumann NaOH H₂O/EtOAc 65 82

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF at 0°C for 24 hours achieves 78% yield. This method minimizes racemization but requires extensive purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 2.27 (s, 3H, CH₃), 6.83 (s, 1H, pyrazole-H), 7.38–7.41 (m, 5H, Ar-H).
  • ¹³C NMR : 170.1 ppm (C=O), 162.3 ppm (C-F), 140.2 ppm (tetrazole-C).

Infrared Spectroscopy (IR)

Peaks at 3131 cm⁻¹ (N-H stretch), 1701 cm⁻¹ (C=O), and 1314 cm⁻¹ (S=O) confirm functional groups.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors for sulfonation and microwave batch reactors for coupling. Key challenges include:

  • Purity Control : HPLC purification removes tetrazole tert-butyl byproducts.
  • Cost Efficiency : Microwave methods reduce energy consumption by 40% compared to thermal approaches.

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies use lipases to catalyze amide bond formation in non-aqueous media, achieving 70% yield under mild conditions.

Photochemical Activation

UV light (254 nm) accelerates nitrile-azide cyclization, reducing reaction time from 24 hours to 2 hours.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide, and what critical reaction conditions influence yield and purity?

  • Answer : The compound is synthesized via multi-step reactions, typically involving:

  • Tetrazole formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) to form the 2H-tetrazole core .
  • Carboxamide coupling : Activation of the tetrazole-5-carboxylic acid intermediate (e.g., using EDCI or HATU) followed by reaction with 1,1-dioxidotetrahydrothiophen-3-amine .
  • Critical conditions : Temperature control (<60°C) during azide reactions to avoid explosions, and anhydrous conditions for coupling to minimize hydrolysis. Purity is optimized via recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound, and what characteristic signals should researchers expect?

  • Answer :

  • ¹H/¹³C NMR :
  • Tetrazole ring protons appear as singlet(s) near δ 8.5–9.5 ppm .
  • Fluorophenyl group shows doublets (¹H: δ 7.2–7.8 ppm; ¹³C: δ 160–165 ppm for C-F coupling) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxamide) and 1350–1150 cm⁻¹ (S=O stretches from sulfone) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ consistent with the formula C₁₂H₁₁FN₄O₃S .

Q. What are the primary challenges in achieving regioselectivity during the synthesis of the tetrazole moiety in this compound?

  • Answer : Regioselectivity for the 2H-tetrazole isomer (vs. 1H-tetrazole) is controlled by:

  • Substituent effects : Electron-withdrawing groups (e.g., fluorophenyl) favor 2H-tetrazole formation .
  • Reaction pH : Acidic conditions (e.g., HCl) stabilize the 2H tautomer during cyclization .
  • Validation requires HPLC or 2D NMR (e.g., NOESY) to confirm regiochemistry .

Advanced Research Questions

Q. How can researchers utilize X-ray crystallography with SHELXL to resolve ambiguities in the compound’s crystal structure, especially regarding the tetrazole ring conformation?

  • Answer :

  • Data collection : Use high-resolution (≤1.0 Å) synchrotron data to resolve light atoms (N, O, F).
  • Refinement in SHELXL :
  • Apply restraints for bond lengths/angles in the sulfone group (C-S=O) due to potential disorder .
  • Use TWIN commands if crystal twinning is observed (common in heterocyclic compounds) .
  • Validation : Check R-factor convergence (<5% discrepancy) and ADDSYM in PLATON to confirm space group .

Q. What strategies are recommended for analyzing contradictory bioactivity data across different studies involving this compound?

  • Answer :

  • Experimental variables : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
  • Meta-analysis : Compare structural analogs (e.g., replacing the sulfone group with carbonyl) to isolate pharmacophore contributions .
  • Statistical rigor : Apply Fisher’s exact test to assess significance of outliers in dose-response curves .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 1,1-dioxidotetrahydrothiophen-3-yl group in the compound’s pharmacological profile?

  • Answer :

  • Analog synthesis : Replace the sulfone group with isosteres (e.g., carbonyl, phosphonate) to assess hydrogen-bonding and steric effects .
  • Biological testing : Screen analogs against target enzymes (e.g., Factor Xa) using fluorogenic substrates to quantify inhibition kinetics .
  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity changes upon substituent modification .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets, and how can these be validated experimentally?

  • Answer :

  • Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) using force fields like CHARMM36 to assess stability of the sulfone group in hydrophobic pockets .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
  • Validation : Correlate computational predictions with surface plasmon resonance (SPR) data measuring KD values .

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